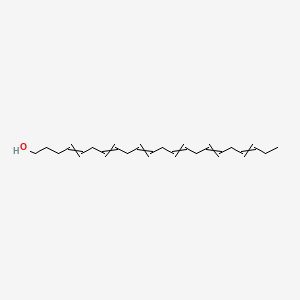![molecular formula C13H18O3 B564513 2-[4-(1-羟基-2-甲基丙基)苯基]丙酸 CAS No. 53949-53-4](/img/structure/B564513.png)
2-[4-(1-羟基-2-甲基丙基)苯基]丙酸
描述
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, also known as 1-Hydroxyibuprofen, is a compound with the empirical formula C13H18O3 and a molecular weight of 222.28 . It is used as a pharmaceutical impurity standard .
Molecular Structure Analysis
The molecular structure of 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid consists of a benzene ring attached to a propanoic acid group, with a methylpropyl group across from the first carbon in the benzene ring . The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid .科学研究应用
Environmental Contaminant Research
1-Hydroxyibuprofen, a metabolite of the widely used drug ibuprofen, has been identified as an emerging environmental contaminant . It is found in various environments, from water bodies to soils, at concentrations that can have adverse effects on aquatic organisms . This is due to its cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior . Research in this field focuses on understanding the environmental impact of 1-Hydroxyibuprofen and developing strategies for its biodegradation .
Drug Metabolism Studies
1-Hydroxyibuprofen is one of the metabolites formed when ibuprofen is administered orally and distributed throughout the body . Most of the ibuprofen (99%) binds to plasma albumin, and about 15% of it is excreted in its original, conjugated, or hydroxylated form (including 1-Hydroxyibuprofen) or as carboxyibuprofen or carboxyhydratropic acid . Studies in this field aim to understand the metabolism of ibuprofen and the role of its metabolites.
Biodegradation Research
Due to its physicochemical characteristics, the degradation of 1-Hydroxyibuprofen in the environment or by microorganisms is difficult . However, research is being conducted to explore the potential of using bacteria for its biodegradation as an alternative technology .
Chemical Analysis
1-Hydroxyibuprofen is used as a standard in chemical analysis . It is often used in the calibration of analytical instruments and the development of new analytical methods.
Water Quality Monitoring
The presence of 1-Hydroxyibuprofen in water samples can be an indicator of water pollution . Research in this field involves the development of methods for the detection and quantification of 1-Hydroxyibuprofen in water samples .
属性
IUPAC Name |
2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOQYHYFRKTDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016132 | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid | |
CAS RN |
53949-53-4 | |
| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?
A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []
Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?
A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.
Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?
A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []
Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?
A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)




